4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326810-34-7
VCID: VC11707085
InChI: InChI=1S/C18H18F6N2O4/c1-25-4-2-16(3-5-25)26(13(9-30-16)15(28)29)14(27)10-6-11(17(19,20)21)8-12(7-10)18(22,23)24/h6-8,13H,2-5,9H2,1H3,(H,28,29)
SMILES: CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C18H18F6N2O4
Molecular Weight: 440.3 g/mol

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326810-34-7

Cat. No.: VC11707085

Molecular Formula: C18H18F6N2O4

Molecular Weight: 440.3 g/mol

* For research use only. Not for human or veterinary use.

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326810-34-7

Specification

CAS No. 1326810-34-7
Molecular Formula C18H18F6N2O4
Molecular Weight 440.3 g/mol
IUPAC Name 4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C18H18F6N2O4/c1-25-4-2-16(3-5-25)26(13(9-30-16)15(28)29)14(27)10-6-11(17(19,20)21)8-12(7-10)18(22,23)24/h6-8,13H,2-5,9H2,1H3,(H,28,29)
Standard InChI Key HCIFKEWSJBQSNS-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Canonical SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its intricate architecture:

  • Spirocyclic Core: A 1-oxa-4,8-diazaspiro[4.5]decane system forms the central scaffold, where oxygen and nitrogen atoms occupy positions 1 and 4/8, respectively. This spiro arrangement imposes conformational rigidity, which may influence binding interactions in biological systems.

  • Benzoyl Substituent: The 3,5-bis(trifluoromethyl)benzoyl group at position 4 introduces strong electron-withdrawing trifluoromethyl groups, enhancing the compound’s stability and lipophilicity .

  • Carboxylic Acid Functionality: The carboxylic acid at position 3 provides a site for potential derivatization or salt formation, critical for modulating solubility and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1326810-34-7
Molecular FormulaC18H18F6N2O4\text{C}_{18}\text{H}_{18}\text{F}_6\text{N}_2\text{O}_4
Molecular Weight440.3 g/mol
Purity (Commercial)≥97%
Storage RecommendationsCool, dry environment in sealed containers

Synthesis and Manufacturing

Industrial Production

The compound is synthesized via multistep organic reactions, though detailed protocols are proprietary. Key steps likely include:

  • Spirocycle Formation: Cyclization reactions to construct the 1-oxa-4,8-diazaspiro[4.5]decane core, potentially using ketone or aldehyde precursors.

  • Benzoylation: Introduction of the 3,5-bis(trifluoromethyl)benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

  • Carboxylic Acid Installation: Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid .

Suppliers such as MolCore BioPharmatech and VulcanChem produce the compound under ISO-certified conditions, adhering to stringent purity standards (≥97%) . Scalability is ensured through optimized reaction conditions and quality control measures, including HPLC and NMR validation .

Applications in Pharmaceutical Research

Role as an API Intermediate

While direct therapeutic applications are undisclosed, the compound’s structural features align with motifs found in neuromodulators and enzyme inhibitors. For example:

  • Trifluoromethyl Groups: Enhance metabolic stability and membrane permeability, a common strategy in CNS drug design .

  • Spirocyclic Systems: Conformationally restrained scaffolds are prevalent in kinase inhibitors and GPCR-targeted therapies.

Ongoing research explores its utility in prodrug formulations or as a precursor for derivatives with optimized pharmacokinetic profiles .

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